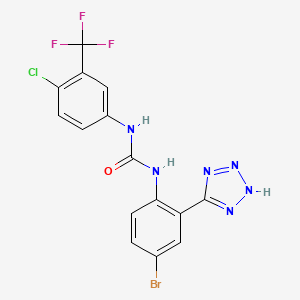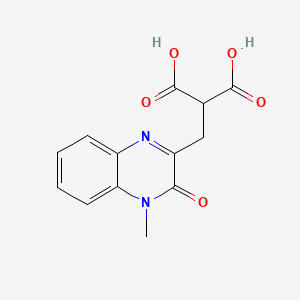
2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid is a complex organic compound with the molecular formula C13H12N2O5. This compound features a quinoxaline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of a malonic acid moiety adds to its chemical versatility, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid typically involves multiple steps:
Formation of the Quinoxaline Ring: The initial step often involves the condensation of o-phenylenediamine with a suitable diketone, such as methylglyoxal, under acidic conditions to form the quinoxaline ring.
Introduction of the Malonic Acid Moiety: The quinoxaline derivative is then reacted with malonic acid or its derivatives. This step usually requires a strong base, such as sodium ethoxide, to deprotonate the malonic acid and facilitate the nucleophilic attack on the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery systems and purification steps, such as recrystallization or chromatography, are also integral to the industrial process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinoxaline ring, forming carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution often requires catalysts like aluminum chloride (AlCl3) and conditions such as refluxing in an appropriate solvent.
Major Products
Oxidation: Carboxylic acids and quinoxaline N-oxides.
Reduction: Hydroxyquinoxalines.
Substitution: Various substituted quinoxalines depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The quinoxaline ring system is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The ability to modify the quinoxaline ring and malonic acid moiety allows for the fine-tuning of its biological activity.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require stable, complex organic structures.
作用机制
The mechanism of action of 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA or inhibit enzyme activity by binding to the active site. The malonic acid moiety can chelate metal ions, further influencing its biological activity.
相似化合物的比较
Similar Compounds
- 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)acetic acid
- 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)propanoic acid
- 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)butanoic acid
Uniqueness
Compared to these similar compounds, 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid is unique due to the presence of two carboxylic acid groups in the malonic acid moiety. This feature enhances its ability to participate in a wider range of chemical reactions and increases its potential for forming stable complexes with metal ions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its biological and medicinal applications highlight its importance in ongoing research and development.
属性
CAS 编号 |
1501-39-9 |
|---|---|
分子式 |
C13H12N2O5 |
分子量 |
276.24 g/mol |
IUPAC 名称 |
2-[(4-methyl-3-oxoquinoxalin-2-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C13H12N2O5/c1-15-10-5-3-2-4-8(10)14-9(11(15)16)6-7(12(17)18)13(19)20/h2-5,7H,6H2,1H3,(H,17,18)(H,19,20) |
InChI 键 |
JWZXCJUBVMTIDB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CC(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




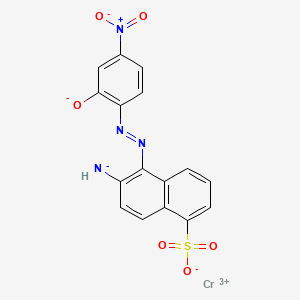
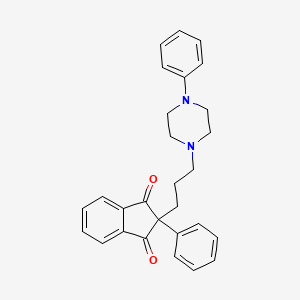
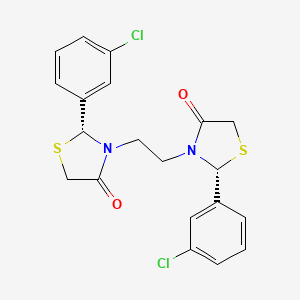

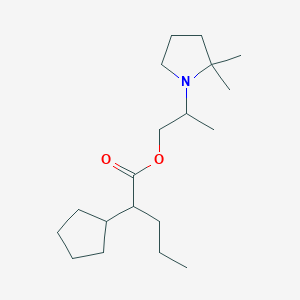
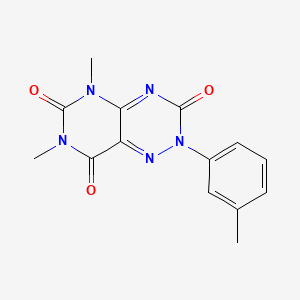
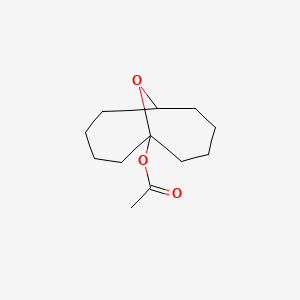
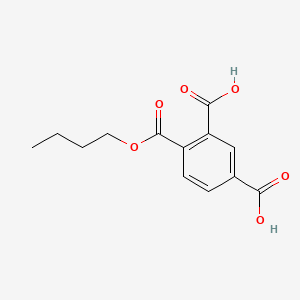

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

